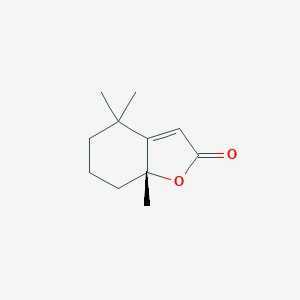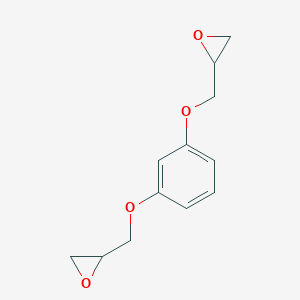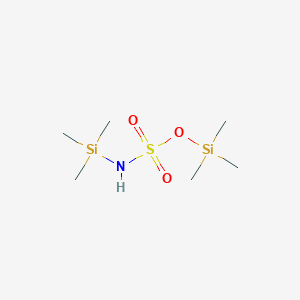
Dihydroactinidiolide
Overview
Description
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one is a natural product found in Triticum aestivum and Vitis vinifera with data available.
Mechanism of Action
Target of Action
Dihydroactinidiolide (DA) is a volatile terpene that has been found to interact with a variety of targets. It is known to be a bioactive molecule in animals, acting as a component of pheromones in insects such as red fire ants . In plants, it has been suggested to play a role in the regulation of gene expression and photoacclimation .
Mode of Action
It is known that da can react with nucleophilic structures in macromolecules due to its carbonyl group, providing this compound with a high potential reactivity . This suggests that DA may interact with its targets through chemical reactions, leading to changes in the targets’ function or behavior.
Biochemical Pathways
DA is a derivative of β-carotene, produced through the secondary oxidation of β-ionone . It has been found to accumulate in Arabidopsis leaves under high light stress , suggesting that it may be involved in the plant’s response to light stress.
Pharmacokinetics
It has been suggested that da has suitable adme properties which prove its druglikeness
Result of Action
DA has been found to exhibit various effects at the molecular and cellular level. For example, it has been found to exhibit cytotoxic effects against cancer cell lines . In plants, it has been suggested to regulate gene expression and photoacclimation . In animals, it acts as a component of pheromones, influencing the behavior of other animals .
Action Environment
The action of DA can be influenced by environmental factors. For example, it has been found to accumulate in Arabidopsis leaves under high light stress , suggesting that light conditions can influence its production and action. Furthermore, the action of DA as a pheromone in insects suggests that it may be influenced by the presence of other animals .
Biochemical Analysis
Biochemical Properties
Dihydroactinidiolide is known to interact with various biomolecules. It is a potent plant growth inhibitor and a regulator of gene expression . It is also responsible for light adaptation in Arabidopsis . This compound has antioxidant activity, antibacterial activity, anticancer activity, and neuroprotection .
Cellular Effects
This compound can regulate gene expression and photoacclimation in Arabidopsis . It is involved in the detoxification reactions of reactive oxygen species (ROS), especially upon light-mediated photooxidative stress . This leads to programmed cell death . This compound also has an effect on the expression of genes known to be affected by singlet oxygen .
Molecular Mechanism
The molecular mechanism of this compound involves its high potential reactivity due to the presence of a carbonyl group that can react with nucleophilic structures in macromolecules . This reactivity allows this compound to interact with various biomolecules and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, treatments with this compound induced a rise in the internal content of Arabidopsis leaves to levels measured in high light-treated plants .
Metabolic Pathways
This compound is involved in the metabolic pathway of β-carotene . It is a lactone resulting from the secondary oxidation of β-ionone through the intermediate 5,6-epoxy-β-ionone .
Transport and Distribution
It is known that this compound is a volatile compound , suggesting that it may be able to move freely across cell membranes.
Subcellular Localization
Given its role in regulating gene expression and photoacclimation in Arabidopsis , it is likely that this compound interacts with various subcellular compartments
Properties
IUPAC Name |
(7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKHDCBNRDRUEB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(C1=CC(=O)O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81800-41-1 | |
| Record name | Dihydroactinidiolide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081800411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROACTINIDIOLIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2C1JT71RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydroactinidiolide?
A1: this compound has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance spectroscopy (NMR). [, , , , , ]
Q3: Can you describe common synthetic routes for this compound?
A3: this compound can be synthesized through several pathways, often starting from readily available compounds. Some methods involve the use of β-ionone as a precursor, utilizing reagents like peroxyacetic acid and silicotungstic acid. [] Other approaches utilize citral, employing steps such as cyclization, cyanation, dehydration, and hydrolysis. [, ] Additionally, asymmetric synthesis routes have been developed using chiral starting materials like (R)-2-hydroxy-2-methylcyclohexanone and employing reactions like cerium enolate chemistry or copper(II)-bisoxazoline-catalyzed hetero-Diels-Alder reactions. [, , ]
Q4: What are the natural sources of this compound?
A4: this compound is found naturally in various plants. Significant sources include:
- Tea: Black tea, green tea, yellow tea, and Pu-erh tea have been reported to contain this compound. [, , , , , ]
- Other plants: Artemisia lactiflora, Osmanthus fragrans, Trollius chinensis, persimmon leaves (Diospyros kaki), and Fucus vesiculosus (brown algae) also contain this compound. [, , , , , ]
- Fungi: Certain fungi, like Ganoderma applanatum, Hypomyces odoratus, Kuehneromyces mutabilis, and Trametes suaveolens, can produce this compound through the degradation of β-carotene. []
Q5: How is this compound formed in nature?
A5: this compound is often formed as a degradation product of β-carotene. This process can occur through various mechanisms:
- Thermal degradation: Heating β-carotene, such as during the roasting of green tea, can lead to the formation of this compound. [, ]
- Oxidative degradation: Exposure of β-carotene to oxidizing agents can also result in this compound formation. [, ]
- Enzymatic degradation: Certain microorganisms possess enzymes, such as carotenoid cleavage oxygenases, capable of breaking down β-carotene into this compound and other compounds. [, , ]
Q6: Does this compound have any known biological activities?
A6: Yes, this compound has been reported to exhibit various biological activities:
- Antimetastatic activity: Research suggests that this compound inhibits the migration and invasion of non-small cell lung cancer (NSCLC) cells in vitro, potentially by downregulating N-cadherin. []
- Allelopathic activity: this compound has been identified as an allelochemical, inhibiting the germination and growth of certain plant species, such as Chinese amaranth and barnyard grass. []
- Germination inhibitor: Studies have shown that this compound can act as a germination inhibitor in wheat grains, potentially contributing to seed dormancy. [, ]
- Pheromone activity: In animals, this compound is a known component of pheromones in insects and mammals. []
Q7: What are the potential applications of this compound?
A7: Due to its aroma and biological properties, this compound holds potential applications in various industries:
- Food industry: As a flavoring agent, this compound contributes to the characteristic aroma of certain foods and beverages, particularly tea. [, , , , ]
- Fragrance industry: The pleasant, often fruity, odor of this compound makes it valuable for perfumes and cosmetics. [, ]
- Agriculture: Its allelopathic properties suggest potential applications in developing bio-herbicides or weed control strategies. []
- Pharmaceuticals: The antimetastatic activity of this compound warrants further investigation for potential anticancer therapies. []
Q8: What analytical techniques are used to identify and quantify this compound?
A8: Several analytical techniques are employed:
- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating, identifying, and quantifying this compound in complex mixtures. [, , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate and quantify this compound, particularly when coupled with UV-Vis detection. []
Q9: How do researchers ensure the accuracy and reliability of this compound analysis?
A9: Analytical method validation is crucial for ensuring accurate and reliable results. This often involves:
- Use of standards: Comparison with authentic this compound standards helps in confirming the identity and quantifying the compound. []
- Method optimization: Careful selection of extraction methods, chromatographic columns, and detection parameters ensures optimal separation and detection sensitivity. [, ]
- Quality control: Implementing appropriate quality control measures, like using internal standards and performing replicate analyses, helps in minimizing errors and ensuring data reliability. []
Q10: What are some of the future research directions for this compound?
A11:
Q11: How does the concentration of this compound vary in different tea types and cultivars?
A12: The concentration of this compound varies significantly depending on the tea type, cultivar, processing methods, and geographical origin. For instance, some studies show higher levels in aged Pu-erh tea compared to raw or ripe Pu-erh tea. [] Additionally, the cultivars used for Wuyi Rock tea demonstrate distinct volatile profiles, influencing the relative abundance of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)








